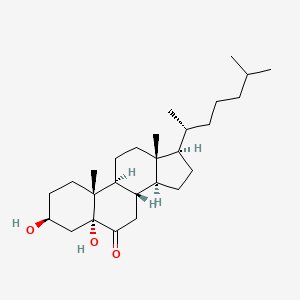![molecular formula C19H17BrClFN6O2 B1682411 N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride CAS No. 257938-36-6](/img/structure/B1682411.png)
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ZD4190 hydrochloride is a potent inhibitor of vascular endothelial growth factor receptor (VEGFR) signaling. It is a substituted 4-anilinoquinazoline compound that has shown broad-spectrum antitumor efficacy. This compound is particularly effective in inhibiting the activity of KDR and Flt-1 receptor tyrosine kinases, which are crucial for the proliferation of endothelial cells stimulated by vascular endothelial growth factor .
Méthodes De Préparation
Industrial Production Methods: The industrial production of ZD4190 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in powder form and stored at -20°C for long-term stability .
Analyse Des Réactions Chimiques
Types of Reactions: ZD4190 hydrochloride primarily undergoes substitution reactions due to its anilinoquinazoline structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of ZD4190 hydrochloride include dimethyl sulfoxide (DMSO), polyethylene glycol (PEG), and Tween 80. These reagents help in dissolving the compound and facilitating the reactions .
Major Products Formed: The major products formed from the reactions of ZD4190 hydrochloride depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ZD4190 hydrochloride has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used as a research tool to study the inhibition of VEGFR signaling and its effects on tumor growth and angiogenesis. In medicine, ZD4190 hydrochloride is investigated for its potential use in cancer therapy, especially in targeting solid tumors .
Mécanisme D'action
ZD4190 hydrochloride exerts its effects by inhibiting the activity of VEGFR tyrosine kinases, specifically KDR and Flt-1. This inhibition prevents the proliferation of endothelial cells stimulated by vascular endothelial growth factor, thereby reducing angiogenesis and tumor growth. The compound’s mechanism of action involves blocking the signal transduction pathways mediated by these receptors .
Comparaison Avec Des Composés Similaires
ZD4190 hydrochloride is part of a series of VEGFR inhibitors that include other substituted 4-anilinoquinazolines. Similar compounds include ZD6474 and ZD6476, which also inhibit VEGFR signaling but may have different efficacy and specificity profiles. ZD4190 hydrochloride is unique in its broad-spectrum antitumor efficacy and its ability to inhibit both KDR and Flt-1 receptor tyrosine kinases .
Propriétés
Numéro CAS |
257938-36-6 |
|---|---|
Formule moléculaire |
C19H17BrClFN6O2 |
Poids moléculaire |
495.7 g/mol |
Nom IUPAC |
N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[2-(triazol-1-yl)ethoxy]quinazolin-4-amine;hydrochloride |
InChI |
InChI=1S/C19H16BrFN6O2.ClH/c1-28-17-9-13-16(10-18(17)29-7-6-27-5-4-24-26-27)22-11-23-19(13)25-15-3-2-12(20)8-14(15)21;/h2-5,8-11H,6-7H2,1H3,(H,22,23,25);1H |
Clé InChI |
IOFHDGSCWJNVRZ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl |
SMILES canonique |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=C(C=C(C=C3)Br)F)OCCN4C=CN=N4.Cl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
ZD-4190; ZD4190; ZD 4190; ZD-4190 HCl; ZD-4190 hydrochloride |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


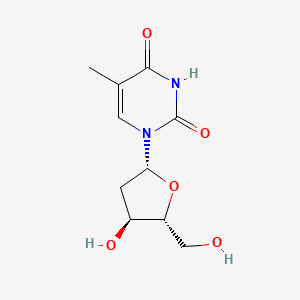
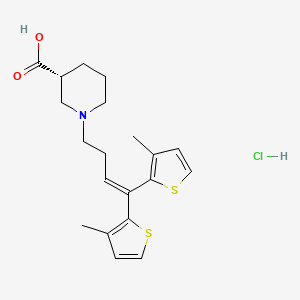
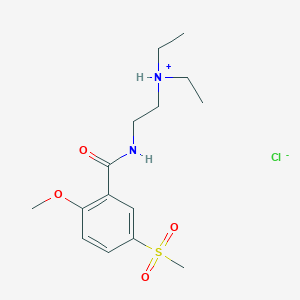

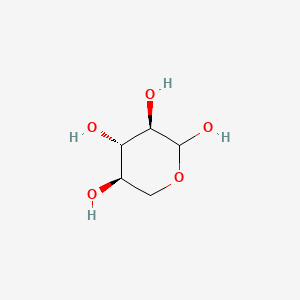
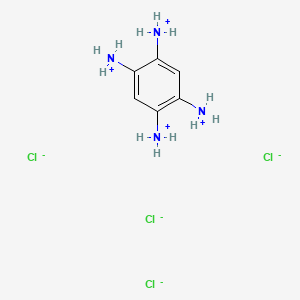

![7-acetyl-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine](/img/structure/B1682343.png)
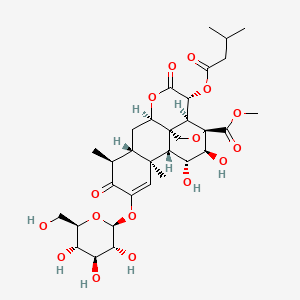
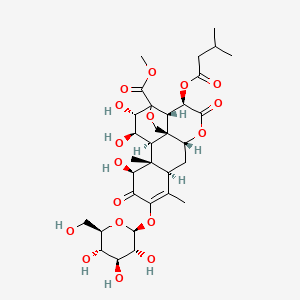
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-15,16-dihydroxy-3-[(E)-4-hydroxy-3,4-dimethylpent-2-enoyl]oxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682346.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682348.png)
![methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S)-3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate](/img/structure/B1682349.png)
